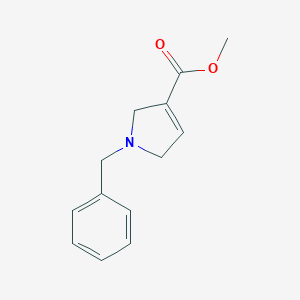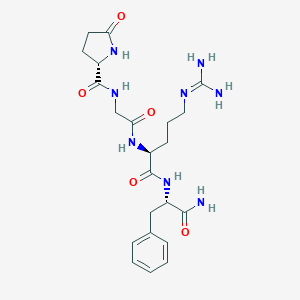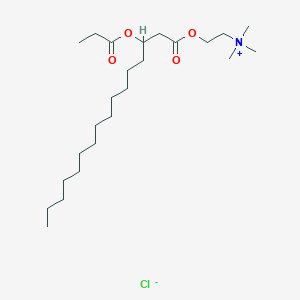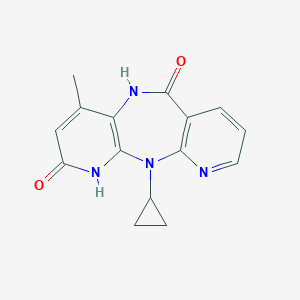
2-Hydroxy Nevirapine
Übersicht
Beschreibung
2-Hydroxy Nevirapine is a metabolite of Nevirapine, which is a non-nucleoside HIV-1 reverse transcriptase inhibitor used to prevent mother-to-child transmission of the virus .
Synthesis Analysis
The synthesis of 2-Hydroxy Nevirapine involves oxidation of the 4-methyl substituent and the formation of phenolic derivatives . The oxidation of 2-Hydroxy Nevirapine has been studied using dipotassium nitroso-disulfonate (Frémy’s salt), mimicking the one-electron oxidation involved in enzyme-mediated metabolic oxidations .Molecular Structure Analysis
The molecular formula of 2-Hydroxy Nevirapine is C15H14N4O2 . The structure of 2-Hydroxy Nevirapine has been fully characterized by mass spectrometry and nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
The oxidation of 2-Hydroxy Nevirapine with Frémy’s salt in aqueous medium yields a 1H-pyrrole-2,5-dione derivative as a major product, stemming from an unusual pyridine ring contraction . The oxidative activation of 2-Hydroxy Nevirapine involves the transient formation of both the quinone and a quinone-imine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy Nevirapine include a molecular weight of 282.297 Da . It is a poorly water-soluble drug .Wissenschaftliche Forschungsanwendungen
Enhancing Drug Solubility and Bioavailability : Research has shown that solid dispersion techniques can significantly improve the solubility of Nevirapine, thereby enhancing its bioavailability, which is crucial for poorly water-soluble drugs (Madan et al., 2017).
Nanosuspension for Improved Dissolution Rate : Nevirapine nanosuspensions have been developed to improve the dissolution rate of this antiretroviral drug, which is beneficial for increasing its solubility and bioavailability (Raju et al., 2014).
Effect on Paraoxonase-1 Activities : Exposure to Nevirapine increases paraoxonase-1 activities, suggesting the utility of a 3D cell model for studying drug effects on this enzyme (Marinho et al., 2016).
Role as an HIV-1 Reverse Transcriptase Inhibitor : Nevirapine acts as a potent and selective noncompetitive inhibitor of the reverse transcriptase enzyme, a key target in HIV-1 treatment (Murphy & Montaner, 1996).
Potential Toxicity and Oxidative Stress : The metabolite 2-Hydroxy Nevirapine can undergo oxidation to form electrophilic quinoid derivatives, initiating toxic responses. This process may contribute to the toxicity observed with Nevirapine use (Harjivan et al., 2015).
Risk of DNA Damage : Nevirapine metabolism might produce derivatives capable of reacting with DNA, potentially leading to mutagenic and carcinogenic events (Antunes et al., 2008).
Adverse Effects like Stevens-Johnson Syndrome : Severe rash, including Stevens-Johnson syndrome, has been noted as a major toxicity associated with Nevirapine (Metry et al., 2001).
Safety And Hazards
Nevirapine, the parent drug of 2-Hydroxy Nevirapine, is associated with severe hepatotoxicity and skin rashes, raising concerns about its chronic administration . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
There is increasing evidence that metabolic activation to reactive electrophiles capable of reacting with bionucleophiles is likely to be involved in the initiation of toxic responses . Future research may focus on the possible contribution of quinoid derivatives of Phase I phenolic Nevirapine metabolites to the toxic responses elicited by the parent drug .
Eigenschaften
IUPAC Name |
2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),6,12,14-pentaene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8-7-11(20)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,17,20)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZSOJABLBVGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445840 | |
| Record name | 2-Hydroxy Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy Nevirapine | |
CAS RN |
254889-31-1 | |
| Record name | 2-Hydroxy nevirapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254889311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY NEVIRAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4H2FI42I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



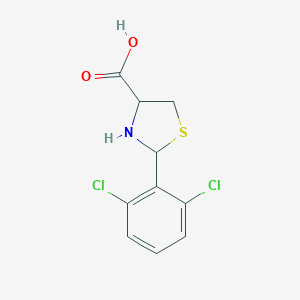

![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)
